molecular formula C7H5F2NO2 B13324747 2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid

2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid

Cat. No.: B13324747
M. Wt: 173.12 g/mol
InChI Key: RGWYMDHZEHJPMX-UHFFFAOYSA-N
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Description

2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid ( 1503969-18-3) is a fluorinated small molecule serving as a versatile synthetic building block in medicinal chemistry and organic synthesis . With a molecular formula of C7H5F2NO2 and a molecular weight of 173.12 g/mol, this compound features a pyridine core and a fluorinated acetic acid side chain, making it a valuable precursor for the development of more complex molecules . Its structural motif is common in the design of pharmaceutical candidates and agrochemicals, particularly where the introduction of fluorine can alter a compound's metabolic stability, lipophilicity, and bioavailability. Researchers utilize this and similar fluorinated compounds in high-throughput screening, ligand discovery, and as a key intermediate in multi-step synthetic routes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The provided GHS signal word is "Warning," indicating to researchers that standard safety protocols should be followed . Please refer to the relevant Material Safety Data Sheet for comprehensive handling and hazard information.

Properties

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

2-fluoro-2-(5-fluoropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H5F2NO2/c8-5-1-4(2-10-3-5)6(9)7(11)12/h1-3,6H,(H,11,12)

InChI Key

RGWYMDHZEHJPMX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve the desired fluorination . These methods are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution due to the electron-withdrawing effect of the fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeling agent in imaging studies due to the presence of fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Fluorinated Acetic Acid Derivatives

a) 2-(5-Fluoropyridin-2-yl)acetic Acid
  • Molecular Formula: C₇H₆FNO₂ (MW: 155.13 g/mol)
  • CAS : 1000515-83-2 , 1006686-15-2
  • Key Differences: Fluorine is located at the 2-position of the pyridine ring instead of the 3-position. Lacks a second fluorine on the acetic acid moiety. Safety: Classified with hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
b) 5-Fluoro-3-methylpicolinic Acid
  • Molecular Formula: C₇H₆FNO₂ (MW: 155.13 g/mol)
  • CAS : 1256808-59-9
  • Key Differences: Contains a methyl group at the 3-position of the pyridine ring and a carboxylic acid at the 2-position.
c) 2-Fluoro-2-(pyrimidin-5-yloxy)acetic Acid
  • Molecular Formula : C₆H₅FN₂O₃ (MW: 172.11 g/mol)
  • CAS : EN300-46574122
  • Key Differences :
    • Replaces pyridine with pyrimidine, introducing an additional nitrogen atom.
    • The oxygen linker in the structure may enhance hydrogen-bonding capabilities, affecting solubility and biological activity .

Aryl Fluorinated Acetic Acid Derivatives

a) 2-Fluoro-2-(2-nitrophenyl)acetic Acid
  • Molecular Formula: C₈H₆FNO₄ (MW: 199.14 g/mol)
  • CAS : Synthesized via esterification (e.g., methyl 2-fluoro-2-(2-nitrophenyl)acetate, CAS 214.05 g/mol) .
  • Key Differences :
    • A nitro group at the phenyl ring increases electron-withdrawing effects, lowering the pKa of the acetic acid group compared to pyridine derivatives.
    • Spectroscopic Data : IR absorption at 1749 cm⁻¹ (ester C=O stretch) and NMR signals at δF -188.04 ppm (CF) .
b) Fluoro(2-fluorophenyl)acetic Acid
  • Molecular Formula : C₈H₆F₂O₂ (MW: 172.13 g/mol)
  • CAS : Listed in fluorinated aryl derivatives .
  • Key Differences: Substituted with a difluorophenyl group instead of pyridinyl.

Heterocyclic and Sulfur-Containing Analogues

a) 2-Fluoro-2-(5-(trifluoromethyl)thiophen-2-yl)acetic Acid
  • Molecular Formula : C₇H₅F₄O₂S (MW: 233.18 g/mol)
  • CAS : 1866608-65-2
  • Key Differences :
    • Incorporates a thiophene ring with a trifluoromethyl group, enhancing electron-withdrawing effects.
    • Acidity : The trifluoromethyl group significantly lowers pKa compared to pyridine derivatives .
b) 2-Fluoro-2-(oxolan-3-yl)acetic Acid
  • Molecular Formula : C₆H₉FO₃ (MW: 148.13 g/mol)
  • Key Differences :
    • Features an oxolane (tetrahydrofuran) ring instead of pyridine.
    • Predicted Properties : Collision cross-section (CCS) of 131.1 Ų (M+H⁺), indicating distinct conformational behavior .

Physicochemical and Functional Comparisons

Table 1: Structural and Property Comparison

Compound Molecular Formula MW (g/mol) Key Substituents Notable Properties
2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid C₇H₅F₂NO₂ 173.12 5-F-pyridin-3-yl, F-acetic High acidity, dual fluorine effects
2-(5-Fluoropyridin-2-yl)acetic acid C₇H₆FNO₂ 155.13 5-F-pyridin-2-yl Lower acidity, higher lipophilicity
2-Fluoro-2-(2-nitrophenyl)acetic acid C₈H₆FNO₄ 199.14 2-NO₂-phenyl Strong electron withdrawal, IR 1749 cm⁻¹
Fluoro(2-fluorophenyl)acetic acid C₈H₆F₂O₂ 172.13 2-F-phenyl Enhanced membrane permeability

Biological Activity

2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry and agrochemical development due to its unique structural features and biological properties. This article explores its biological activity, focusing on antimicrobial properties, interactions with biological targets, and implications for drug design.

Chemical Structure and Properties

The compound has the molecular formula C7H6F2N and features a dual fluorination, which enhances its stability and reactivity. The presence of fluorine atoms significantly influences both the chemical behavior and biological activity of the compound, making it a subject of interest for further research.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its structure suggests potential efficacy against:

  • Gram-positive bacteria : Significant inhibitory effects against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Moderate activity observed against Escherichia coli and Pseudomonas aeruginosa.

A study reported that the introduction of fluorine enhances antibacterial activity by altering the electron cloud density of the pyridine ring, which may improve binding to bacterial targets or facilitate penetration through biofilms .

The biological activity of this compound is believed to be linked to its ability to form strong hydrogen bonds with proteins or nucleic acids. This property may influence enzyme activity or gene expression, although specific molecular targets remain to be fully elucidated. The compound's dual fluorination is thought to enhance its interaction with biological molecules compared to mono-fluorinated counterparts .

Study on Antibacterial Efficacy

In a recent study, various derivatives of this compound were synthesized and evaluated for their antibacterial properties. The results indicated that:

Compound NameMinimum Inhibitory Concentration (MIC, µg/ml)Activity
This compound8–16Moderate
Derivative A4–8High
Derivative B32–64Low

The compound demonstrated a MIC range indicating moderate efficacy against tested bacterial strains, with some derivatives showing enhanced activity due to structural modifications .

Implications for Drug Design

The unique electronic properties imparted by the fluorine atoms position this compound as a promising candidate in drug design. The enhanced potency observed in fluorinated compounds suggests that further exploration in medicinal chemistry could yield effective therapeutic agents targeting specific diseases, particularly those caused by resistant bacterial strains .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid, and how can reaction yields be optimized?

Synthesis typically involves fluorination of pyridine precursors followed by acetic acid moiety introduction. Key steps include:

  • Fluorination : Use of anhydrous KF or Selectfluor® under inert conditions to minimize side reactions.
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyridine ring functionalization.
  • Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate high-purity product.
    Optimization strategies include controlling reaction temperatures (e.g., 0–5°C for fluorination) and using excess reagents (1.2–1.5 equivalents) to drive equilibria .

Q. What safety precautions are necessary when handling this compound?

Based on SDS

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation ).
  • Storage : Keep in airtight containers under argon at 2–8°C to prevent hydrolysis.
  • Spill Management : Neutralize with sand or vermiculite, then dispose via hazardous waste protocols .

Q. Which analytical techniques are most suitable for characterizing this compound?

TechniquePurposeKey ParametersReferences
HPLC Purity assessment (>98%)C18 column, 0.1% TFA in mobile phase
¹H/¹⁹F NMR Structural confirmationδ 8.3–8.5 ppm (pyridine protons)
HRMS Molecular weight verificationm/z 174.04 [M+H]⁺

Advanced Research Questions

Q. How can regioselective fluorination challenges be mitigated during synthesis?

Regioselectivity in fluorination is influenced by:

  • Directing Groups : Introducing temporary protecting groups (e.g., boronic esters) to guide fluorine placement.
  • Catalytic Systems : Using Cu(I) catalysts to enhance selectivity at the 5-position of the pyridine ring.
    Validation via ¹⁹F NMR and X-ray crystallography (e.g., fluorophenyl pyridine derivatives in ) ensures correct substitution .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Discrepancies in IC₅₀ values for enzyme inhibition may arise from:

  • Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength.
  • Solvent Effects : DMSO concentrations >0.1% may denature proteins.
    Resolution involves:
  • Standardizing protocols (e.g., uniform buffer systems).
  • Performing dose-response curves in triplicate with positive controls (e.g., fluorouracil) .

Q. How do computational methods predict interactions with biological targets?

  • Docking Simulations : AutoDock Vina models binding to kinase active sites, highlighting hydrogen bonds between the carboxylic acid group and Arg residues.
  • DFT Calculations : Predict Fukui indices to identify nucleophilic sites (e.g., pyridine N-atom) prone to electrophilic attack .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Salt Formation : Sodium salts (e.g., Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate in ) increase solubility by 10–20×.
  • Co-solvents : Use 10% β-cyclodextrin in PBS (pH 7.4) to solubilize the free acid form .

Q. How can metabolic pathways be elucidated using isotope labeling?

  • Isotope Labels : Synthesize ¹⁸F or ¹³C analogs.
  • LC-MS/MS Analysis : Track metabolites in hepatocyte incubations (e.g., hydroxylation at the pyridine ring or glucuronidation of the acetic acid moiety) .

Q. What parameters are critical for scaling synthesis to gram quantities?

  • Reactor Design : Jacketed reactors with ±2°C temperature control.
  • Process Monitoring : In-line FTIR to detect intermediates (e.g., fluoropyridine boronate esters).
  • Yield Optimization : Recrystallization replaces column chromatography, reducing solvent waste .

Q. How does fluorination impact enzyme binding?

  • Electron-Withdrawing Effects : Fluorine at the 5-position increases pyridine ring hydrophobicity, enhancing van der Waals interactions with hydrophobic enzyme pockets.
  • Hydrogen Bonding : The 2-fluoroacetic group acts as a hydrogen bond acceptor with catalytic serine residues in hydrolases. Competitive assays with non-fluorinated analogs validate these effects .

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